
Ertapenem Dimer Amide Impurity
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ertapenem Dimer Amide Impurity (CAS: 1199797-42-6) is a degradation product or process-related impurity of ertapenem, a carbapenem antibiotic used to treat severe bacterial infections. Structurally, it is a dimeric amide derivative with the molecular formula C₄₄H₅₀N₆O₁₄S₂ and a molecular weight of 951.05 g/mol . This impurity arises during synthesis or storage of ertapenem, likely via intermolecular reactions involving the β-lactam ring or side-chain amide groups. Unlike the parent drug, which is stable against most β-lactamases, dimeric impurities such as this are indicative of chemical instability under specific conditions (e.g., high humidity, temperature, or pH extremes) .
This compound is classified as an organic impurity requiring stringent control in pharmaceutical formulations. Regulatory guidelines mandate its identification and quantification to ensure patient safety, as even trace amounts of impurities can impact drug efficacy and safety .
Métodos De Preparación
The preparation of Ertapenem Dimer Amide Impurity involves complex synthetic routes. The chromatographic separation of these impurities is achieved using high-performance liquid chromatography (HPLC) with gradient elution. The mobile phase typically consists of ammonium formate buffer, water, acetonitrile, and methanol at specific pH levels. The separation is highly dependent on the pH of the mobile phase, with optimal separation achieved at pH 8 .
Análisis De Reacciones Químicas
Ertapenem Dimer Amide Impurity undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include ammonium formate buffer, acetonitrile, and methanol. The major products formed from these reactions are other dimer impurities and degradation products .
Aplicaciones Científicas De Investigación
Analytical Method Development
The identification and quantification of Ertapenem Dimer Amide Impurity are crucial for ensuring the quality of pharmaceutical products. A sensitive high-performance liquid chromatography (HPLC) method has been developed to profile impurities in Ertapenem formulations. This method enables the separation of Ertapenem from its impurities and degradation products, which is essential for quality control during manufacturing processes.
- Methodology : The HPLC method utilizes an Inertsil phenyl column at ambient temperature with gradient elution using an aqueous sodium phosphate buffer at pH 8 and acetonitrile as the mobile phase. The validation parameters, including linearity, precision, and specificity, have been satisfactorily established .
- Importance : This analytical approach is vital for detecting unstable active pharmaceutical ingredients (APIs) and their impurities, ensuring that only safe and effective products reach patients.
Impurity Characterization
Characterizing impurities like the this compound is essential for understanding their formation mechanisms and potential effects on drug safety.
- Synthesis Studies : Research has focused on synthesizing various impurities through controlled degradation processes. This helps in understanding how these impurities form under different conditions, such as thermal or oxidative stress .
- Impact on Pharmacokinetics : Studies indicate that certain impurities may alter the pharmacokinetic profiles of the active ingredient, potentially affecting therapeutic outcomes. Understanding these interactions is crucial for optimizing dosing regimens .
Case Studies in Drug Development
Several case studies highlight the implications of this compound in drug development:
- Clinical Trials : In pediatric studies involving Ertapenem, careful monitoring of impurity levels was necessary to ensure patient safety. Adverse events related to impurity levels were documented, emphasizing the need for stringent quality control measures during clinical trials .
- Regulatory Compliance : Regulatory agencies require comprehensive impurity profiling as part of the drug approval process. The presence of significant impurities can lead to delays or rejections during the approval phase if not adequately addressed .
Future Research Directions
Ongoing research is essential to further elucidate the implications of this compound:
- Enhanced Detection Methods : Developing more sensitive and specific analytical techniques will improve impurity detection and characterization in pharmaceutical formulations.
- Long-term Stability Studies : Investigating the long-term stability of Ertapenem in various formulations can provide insights into how impurities evolve over time and their potential impacts on drug efficacy.
Mecanismo De Acción
Comparación Con Compuestos Similares
Structural and Functional Comparison
The table below compares Ertapenem Dimer Amide Impurity with other structurally related impurities and degradation products of ertapenem:
Analytical and Stability Profiles
Detection Methods :
Stability :
- Dimer Amide Impurity is stable under acidic and neutral conditions but degrades in alkaline environments, unlike the Ring-Opened Impurity, which is stable across a broader pH range .
- Thermal stress studies show that dimeric impurities form at >40°C, whereas Ring-Opened Impurity arises under hydrolytic conditions .
Toxicological and Regulatory Considerations
- Toxicity Data: Limited toxicity data exist for this compound. The Ring-Opened Impurity, a major metabolite, is considered non-toxic due to its rapid renal excretion .
Regulatory Limits :
Key Research Findings
Formation Pathways :
- Dimer Amide Impurity forms via nucleophilic attack between the β-lactam carbonyl and amine groups of two ertapenem molecules, a reaction accelerated in solution-state storage .
- In contrast, Ring-Opened Impurity results from enzymatic hydrolysis by dehydropeptidase-I in human tissues .
Cross-Reactivity :
- Dimer Amide Impurity shares structural motifs with other carbapenem dimers (e.g., imipenem dimer), but its amide linkage distinguishes it from ester-linked dimers .
Actividad Biológica
Ertapenem is a member of the carbapenem class of antibiotics, known for its broad-spectrum antibacterial activity against various Gram-positive and Gram-negative bacteria. However, during the synthesis of Ertapenem, several impurities can form, including the Ertapenem Dimer Amide Impurity. Understanding the biological activity of this impurity is crucial for assessing the overall safety and efficacy of Ertapenem formulations.
Overview of this compound
This compound is a byproduct that occurs during the synthesis of Ertapenem. This compound is characterized by its unique chemical structure, which can influence its biological activity. The formation of such dimers is often linked to polymerization processes that can occur under specific conditions during drug synthesis and storage .
Antibacterial Spectrum
The biological activity of this compound has been evaluated in several studies. It has been noted that while Ertapenem effectively targets a wide range of bacteria, including those producing extended-spectrum beta-lactamases (ESBLs), the dimer impurity may not retain the same level of efficacy against all pathogens. For instance, it is generally ineffective against Pseudomonas aeruginosa and Acinetobacter baumannii, similar to Ertapenem itself .
Table 1: Antibacterial Activity Comparison
Pathogen | Ertapenem Activity | Dimer Amide Impurity Activity |
---|---|---|
Enterobacteriaceae | Active | Likely active |
Pseudomonas aeruginosa | Inactive | Inactive |
Acinetobacter baumannii | Inactive | Inactive |
Gram-positive bacteria | Active | Likely active |
Case Studies
Several clinical studies have assessed the implications of using Ertapenem in treating infections caused by ESBL-producing organisms. One study reported outcomes for patients treated with either Ertapenem or other carbapenems, highlighting that while Ertapenem was effective, there were concerns about the potential impact of impurities like the dimer amide on treatment outcomes. Specifically, patients treated with Ertapenem had lower rates of severe sepsis compared to those receiving other carbapenems .
Research Findings
Recent research has focused on the characterization and isolation of dimeric impurities from various carbapenems. A study indicated that dimer formation is influenced by concentration and storage conditions, which can affect the stability and efficacy of the antibiotic . Furthermore, chromatographic techniques such as high-performance liquid chromatography (HPLC) have been employed to separate and analyze these impurities effectively.
Table 2: Summary of Research Findings
Q & A
Basic Research Questions
Q. What analytical methods are recommended for the simultaneous quantification of ertapenem and its organic impurities, including the dimer amide impurity?
A stability-indicating RP-HPLC method is commonly employed for separating and quantifying ertapenem and impurities such as the dimer amide, Ring Opened, and Pro MABA. This method must optimize parameters like column selection, mobile phase composition, and detection wavelength to ensure resolution and sensitivity. Validation should include precision, accuracy, and robustness testing, particularly for trace-level impurities .
Q. How are degradation pathways of ertapenem linked to the formation of dimer amide impurities?
Degradation studies under basic (e.g., 0.1 N NaOH) and oxidative (e.g., 30% H₂O₂) conditions reveal that dimer amide impurities (e.g., Dimer II and III) form via β-lactam ring opening or intermolecular reactions. Basic hydrolysis increases Ring Opened impurity by up to 25%, while oxidative stress elevates Dimer II levels to 2.6%. These pathways necessitate controlled storage and formulation conditions to minimize impurity generation .
Q. What techniques are used to identify and characterize ertapenem dimer amide impurities?
LC-MS is critical for structural elucidation, particularly when comparing retention times and mass spectra with synthesized or isolated impurity standards. For example, oxazinone (a process-related impurity) was identified in drug products but absent in drug substances using LC-MS and literature cross-referencing .
Advanced Research Questions
Q. How can discrepancies in impurity profiles between drug substances and final products be resolved?
Discrepancies, such as the presence of oxazinone in commercial formulations but not in drug substances, arise during manufacturing steps (e.g., lyophilization). Advanced analytical workflows, including forced degradation studies and batch comparisons, are essential to track impurity evolution. Resolution of such contradictions requires process-specific method development and impurity spiking experiments .
Q. What experimental designs are optimal for assessing the purge of dimer amide impurities during manufacturing?
Pilot-scale studies monitoring impurity levels at critical stages (e.g., precipitation, drying) are crucial. Karl Fischer tests for water content and real-time purity tracking during drying can reveal purge inefficiencies. For instance, Dimer I+II showed no purge during pilot-scale precipitation but was efficiently removed in optimized processes .
Q. How does protein binding influence the pharmacokinetic/pharmacodynamic (PK/PD) modeling of ertapenem in the presence of impurities?
Saturable protein binding affects free drug concentrations, which are critical for achieving PK/PD targets (e.g., fT > MIC). Population PK models incorporating unbound ertapenem measurements and renal function (e.g., creatinine clearance) improve predictive accuracy for patients with bone/joint infections. This approach is vital for dose optimization in impurity-compromised formulations .
Q. What validation challenges arise when detecting trace-level dimer amide impurities in compliance with regulatory guidelines?
Regulatory bodies (e.g., EMA) mandate methods with sensitivity aligned with acceptable intake limits (e.g., nitrosamine thresholds). For dimer amide impurities, method validation must address limit of quantification (LOQ < 0.1%), matrix effects, and interference from co-eluting degradation products. Cross-validation with orthogonal techniques (e.g., LC-MS/MS) is recommended .
Q. Methodological Considerations
- Data Reconciliation : Use statistical tools (e.g., principal component analysis) to resolve contradictions in impurity profiles across batches .
- Degradation Modeling : Apply kinetic models (e.g., first-order decay) to predict impurity growth under stress conditions .
- Sensitivity Calibration : Align method LOQ with ICH Q3D and EMA thresholds using spike-recovery experiments .
Propiedades
Número CAS |
1199797-42-6 |
---|---|
Fórmula molecular |
C44H50N6O14S2 |
Peso molecular |
951.0 g/mol |
Nombre IUPAC |
(4R,5S,6S)-3-[(3S,5S)-5-[[3-[(2S,3R)-5-carboxy-2-[(1S,2R)-1-carboxy-2-hydroxypropyl]-4-[(3S,5S)-5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-3-methyl-2,3-dihydropyrrole-1-carbonyl]phenyl]carbamoyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C44H50N6O14S2/c1-17-31-29(19(3)51)40(56)50(31)34(44(63)64)35(17)65-25-13-27(45-15-25)37(53)47-23-9-5-7-21(11-23)39(55)49-32(30(20(4)52)42(59)60)18(2)36(33(49)43(61)62)66-26-14-28(46-16-26)38(54)48-24-10-6-8-22(12-24)41(57)58/h5-12,17-20,25-32,45-46,51-52H,13-16H2,1-4H3,(H,47,53)(H,48,54)(H,57,58)(H,59,60)(H,61,62)(H,63,64)/t17-,18-,19-,20-,25+,26+,27+,28+,29-,30-,31-,32-/m1/s1 |
Clave InChI |
ATXZKQUYOZAYTG-BNCIILEKSA-N |
SMILES isomérico |
C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)C(=O)NC4=CC=CC(=C4)C(=O)N5[C@H]([C@H](C(=C5C(=O)O)S[C@H]6C[C@H](NC6)C(=O)NC7=CC=CC(=C7)C(=O)O)C)[C@@H]([C@@H](C)O)C(=O)O)C(=O)O)[C@@H](C)O |
SMILES canónico |
CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)NC4=CC=CC(=C4)C(=O)N5C(C(C(=C5C(=O)O)SC6CC(NC6)C(=O)NC7=CC=CC(=C7)C(=O)O)C)C(C(C)O)C(=O)O)C(=O)O)C(C)O |
Apariencia |
White Solid |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Sinónimos |
Ertapenem Dimer III; (4R,5S,6S)-3-[[(3S,5S)-5-[[[3-[[(2S,3R)-5-Carboxy-2-[(1S,2R)-1-carboxy-2-hydroxypropyl]-4-[[(3S,5S)-5-[[(3-carboxyphenyl)amino]carbonyl]-3-pyrrolidinyl]thio]-2,3-dihydro-3-methyl-1H-pyrrol-1-yl]carbonyl]phenyl]amino]carbonyl]-3-pyrr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.